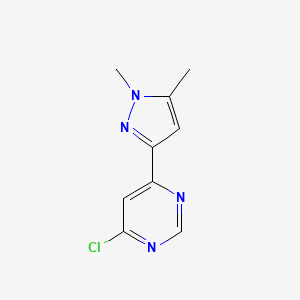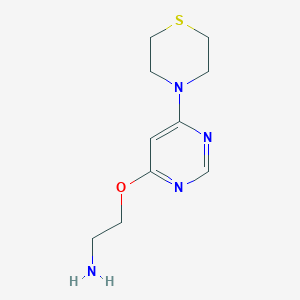
2-((6-Thiomorpholinopyrimidin-4-yl)oxy)ethan-1-amine
Übersicht
Beschreibung
“2-((6-Thiomorpholinopyrimidin-4-yl)oxy)ethan-1-amine” is a heterocyclic organic compound with the molecular formula C10H16N4OS. It is an intermediate in the synthesis of Ticagrelor, a platelet inhibitor used to reduce the rate of thrombotic cardiovascular events .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research has led to the development of novel synthetic pathways for heterocyclic compounds involving pyrimidine structures, which are valuable in the field of medicinal chemistry. For instance, a study detailed a four-step synthesis of (S)-1-(heteroaryl)ethan-1-amines, including pyrimidine derivatives, from (S)-Boc-alanine, demonstrating the versatility of these compounds in generating diverse heterocyclic frameworks (J. Svete, Luka Šenica, Nejc Petek, Uroš Grošelj, 2015). Another study presented the synthesis of pyrimidine-azitidinone analogues, highlighting their potential in antimicrobial and antitubercular applications, indicating the relevance of pyrimidine derivatives in therapeutic research (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, 2014).
Catalysis and Enantioselective Reactions
Pyrimidine derivatives have been explored as ligands in catalytic and enantioselective reactions, contributing to the development of asymmetric synthesis methods. For example, a chiral amino alcohol was converted into a phosphorus-containing oxazoline, which served as an efficient ligand for palladium-catalyzed enantioselective allylic amination reactions, showcasing the utility of pyrimidine structures in enhancing reaction selectivity and efficiency (A. Sudo, K. Saigo, 1997).
Antimicrobial and Antituberculosis Activities
Several studies have focused on the antimicrobial and antituberculosis activities of pyrimidine derivatives. Compounds with pyrimidine structures have been synthesized and evaluated for their efficacy against various bacterial strains and Mycobacterium tuberculosis, contributing valuable insights into the development of new antimicrobial agents (P. P. Deohate, Kalpana A. Palaspagar, 2020).
Heterocyclic Chemistry and Drug Design
The synthesis and characterization of heterocyclic compounds, including pyrimidine derivatives, play a crucial role in drug design and discovery. Research in this area has led to the development of novel compounds with potential therapeutic applications, showcasing the importance of pyrimidine structures in medicinal chemistry (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Wirkmechanismus
Target of Action
Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have been shown to inhibit aurora kinase a (aurka), a protein that plays a crucial role in cell division .
Mode of Action
For instance, derivative 12 of 4,6-diarylpyrimidin-2-amine inhibited AURKA activity and reduced its phosphorylation at Thr283 .
Biochemical Pathways
For example, derivative 12 of 4,6-diarylpyrimidin-2-amine caused the accumulation of the G2/M phase of the cell cycle .
Result of Action
For instance, derivative 12 of 4,6-diarylpyrimidin-2-amine triggered the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase .
Biochemische Analyse
Biochemical Properties
2-((6-Thiomorpholinopyrimidin-4-yl)oxy)ethan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cAMP-phosphodiesterase, where it acts as an inhibitor . By inhibiting this enzyme, this compound can influence the levels of cyclic AMP within cells, thereby affecting various signaling pathways. Additionally, it supports the inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . The compound also enhances the bio-synthesis of prostacyclin (PGI2) and decreases pulmonary hypertension .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cAMP-phosphodiesterase by this compound leads to increased levels of cyclic AMP, which can activate protein kinase A (PKA) and subsequently alter gene expression . This modulation can result in changes in cellular metabolism, including enhanced glucose uptake and lipid metabolism. Furthermore, the compound’s ability to prevent the absorption of vascular and blood cells suggests its potential role in regulating cell adhesion and migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cAMP-phosphodiesterase, inhibiting its activity and leading to elevated cyclic AMP levels . This inhibition triggers a cascade of downstream effects, including the activation of PKA, which phosphorylates various target proteins involved in gene expression and metabolic regulation. Additionally, the compound’s interaction with vascular and blood cells suggests it may influence cell surface receptors or adhesion molecules, thereby modulating cell-cell interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity on cAMP-phosphodiesterase for extended periods . Degradation products may form over time, potentially altering its efficacy and safety profile. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cAMP-phosphodiesterase, leading to beneficial effects such as enhanced glucose uptake and reduced pulmonary hypertension . At higher doses, toxic effects may be observed, including cellular toxicity and adverse effects on organ function . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase, influencing the levels of cyclic AMP and subsequently affecting metabolic flux . The compound’s impact on cyclic AMP levels can alter the activity of various metabolic enzymes, leading to changes in glucose and lipid metabolism. Additionally, the compound may interact with other cofactors and metabolites, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects. The compound’s distribution within tissues can also influence its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, where it interacts with cAMP-phosphodiesterase, or to the nucleus, where it influences gene expression . The precise localization of the compound can determine its effectiveness in modulating cellular processes and pathways .
Eigenschaften
IUPAC Name |
2-(6-thiomorpholin-4-ylpyrimidin-4-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c11-1-4-15-10-7-9(12-8-13-10)14-2-5-16-6-3-14/h7-8H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYONTCNIUQJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



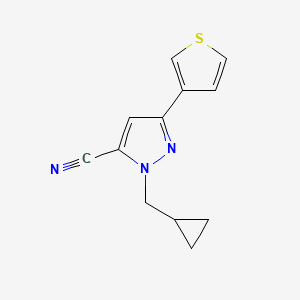
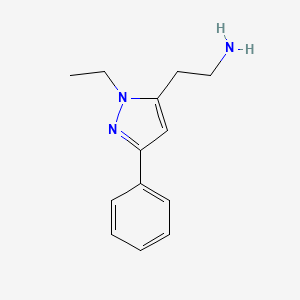
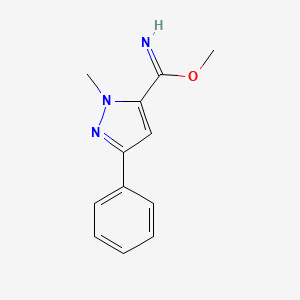
![6-phenyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481744.png)
![6-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481745.png)
![1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481747.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1481748.png)
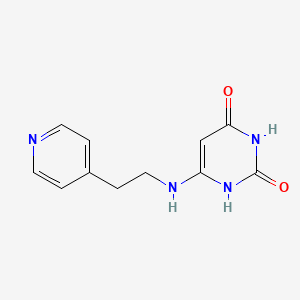

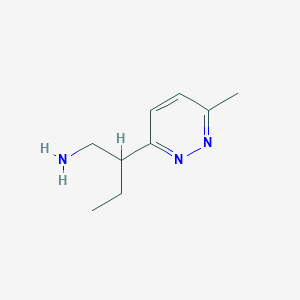

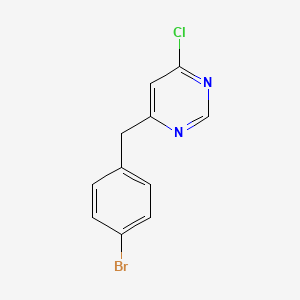
![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine](/img/structure/B1481758.png)
